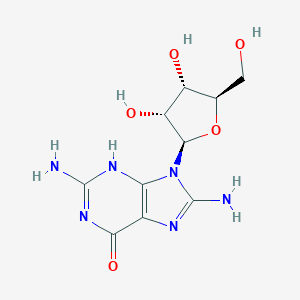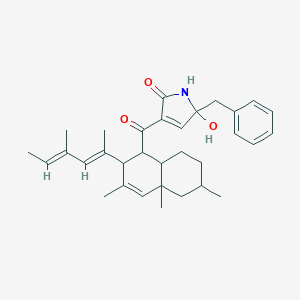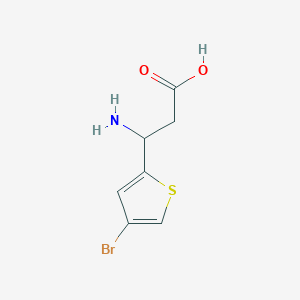
1,1,2,2-Tetramethoxycyclohexane
Overview
Description
1,1,2,2-Tetramethoxycyclohexane is a chemical compound with the molecular formula C10H20O4 . It is used as a reagent for the protection of vicinal diols .
Synthesis Analysis
The acid-catalyzed reaction of monosaccharides with 1,1,2,2-tetramethoxycyclohexane results in the selective protection of vicinal, diequatorial, diol functionality as a cyclohexane-1,2-diacetal (CDA) . This new methodology complements classical cyclic acetal protecting group strategies .
Molecular Structure Analysis
The molecular structure of 1,1,2,2-Tetramethoxycyclohexane is represented by the formula C10H20O4 . The average mass is 204.263 Da and the monoisotopic mass is 204.136154 Da .
Chemical Reactions Analysis
1,1,2,2-Tetramethoxycyclohexane is involved in the acid-catalyzed reaction with monosaccharides, resulting in the selective protection of vicinal, diequatorial, diol functionality as a cyclohexane-1,2-diacetal (CDA) . This reaction is a part of a new methodology that complements classical cyclic acetal protecting group strategies .
Physical And Chemical Properties Analysis
1,1,2,2-Tetramethoxycyclohexane has a boiling point of 54°C at 0.4 Torr . It is soluble in most organic solvents . The density is 1.064 , and the molecular weight is 204.26300 .
Scientific Research Applications
Carbohydrate Protection : Grice et al. (1997) reported that 1,1,2,2-tetramethoxycyclohexane is effective in selectively protecting vicinal, diequatorial, diol functionality in monosaccharides as cyclohexane-1,2-diacetal (CDA). This methodology aids in the synthesis of oligosaccharides and natural products (Grice et al., 1997).
Photocycloaddition : Cruciani et al. (1990) described the photocycloaddition of cyclohex-2-enones to tetramethoxyethylene, forming 1-oxa-spiro[3.5]non-5-enes. This process is driven by the redox potentials between the enone and alkene, providing insights into the chemistry of cycloalk-2-enones (Cruciani et al., 1990).
Silicon-based Chemistry : Tsurusaki et al. (2014) synthesized Tetrasilane-bridged bicyclo[4.1.0]heptasil-1(6)-ene using 1,1,2,2-tetrachlorocyclohexasilane, showcasing its application in synthesizing novel silicon-based compounds (Tsurusaki et al., 2014).
Macrocyclic Compound Synthesis : Suissa et al. (1997) explored the use of 1,1-bis(aminomethyl)cyclohexane with formaldehyde, leading to the formation of a nonacyclic compound tetraspiro[tetrakis(cyclohexane)-1,5′′′′:1′,11′′′′:1″,17′′′′:1′′′,23′′′′-[1,3,7,9,13,15,19,21]octaazapentacyclo[19.3.1.13,7.19,13.15,19]octacosane 1, showcasing an application in complex compound synthesis (Suissa et al., 1997).
Oligosaccharide Synthesis : Ley et al. (2003) used 1,1,2,2-tetramethoxycyclohexane as an intermediate in the synthesis of (1′S,2′S)-methyl-3O,4O-(1′,2′-dimethoxycyclohexane-1′,2′-diyl)-α-D-mannopyranoside, an important compound in the field of carbohydrate chemistry (Ley et al., 2003).
Mechanism of Action
Safety and Hazards
properties
IUPAC Name |
1,1,2,2-tetramethoxycyclohexane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H20O4/c1-11-9(12-2)7-5-6-8-10(9,13-3)14-4/h5-8H2,1-4H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZGERRGRQKXRTKD-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1(CCCCC1(OC)OC)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H20O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30369910 | |
| Record name | 1,1,2,2-tetramethoxycyclohexane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30369910 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
204.26 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1,1,2,2-Tetramethoxycyclohexane | |
CAS RN |
163125-34-6 | |
| Record name | 1,1,2,2-tetramethoxycyclohexane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30369910 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



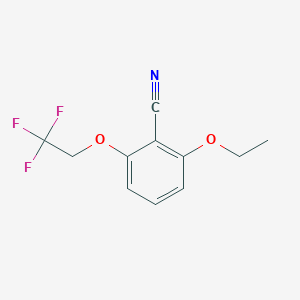

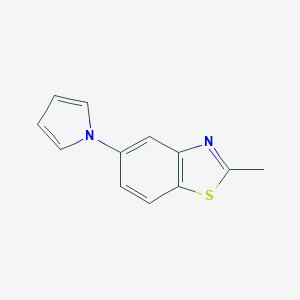
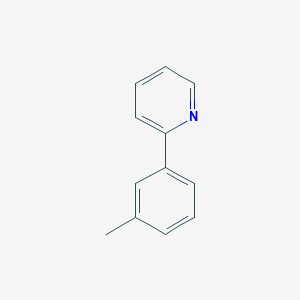
![7-Bromo-1,3-dihydroimidazo[4,5-c]pyridin-2-one](/img/structure/B66044.png)

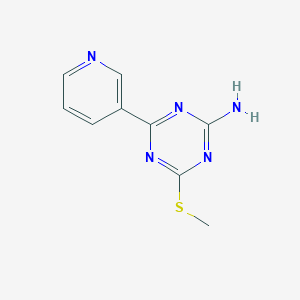
![1-[(3S,4S)-5-Hydroxy-4-methyloxolan-3-yl]ethanone](/img/structure/B66051.png)

![1-[2-(Hydroxyamino)phenyl]ethanone](/img/structure/B66055.png)
